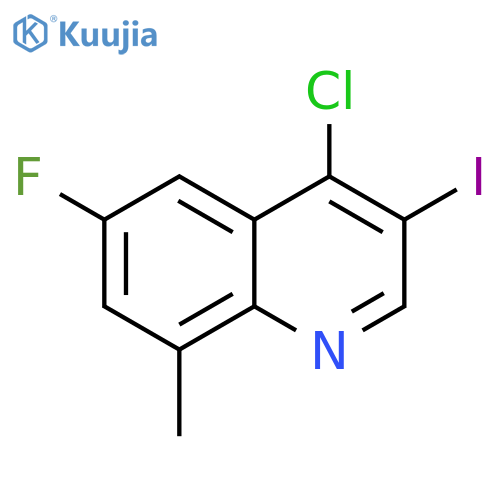

Cas no 1602969-55-0 (4-Chloro-6-fluoro-3-iodo-8-methylquinoline)

4-Chloro-6-fluoro-3-iodo-8-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-6-fluoro-3-iodo-8-methylquinoline

- Quinoline, 4-chloro-6-fluoro-3-iodo-8-methyl-

-

- インチ: 1S/C10H6ClFIN/c1-5-2-6(12)3-7-9(11)8(13)4-14-10(5)7/h2-4H,1H3

- InChIKey: FMVZQKKAUNNZOD-UHFFFAOYSA-N

- SMILES: N1C2C(=CC(F)=CC=2C)C(Cl)=C(I)C=1

じっけんとくせい

- 密度みつど: 1.877±0.06 g/cm3(Predicted)

- Boiling Point: 360.7±37.0 °C(Predicted)

- 酸度系数(pKa): 0.85±0.44(Predicted)

4-Chloro-6-fluoro-3-iodo-8-methylquinoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C202105-25mg |

4-Chloro-6-fluoro-3-iodo-8-methylquinoline |

1602969-55-0 | 25mg |

$ 110.00 | 2022-04-01 | ||

| TRC | C202105-50mg |

4-Chloro-6-fluoro-3-iodo-8-methylquinoline |

1602969-55-0 | 50mg |

$ 185.00 | 2022-04-01 |

4-Chloro-6-fluoro-3-iodo-8-methylquinoline 関連文献

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

4-Chloro-6-fluoro-3-iodo-8-methylquinolineに関する追加情報

Introduction to 4-Chloro-6-fluoro-3-iodo-8-methylquinoline (CAS No. 1602969-55-0)

4-Chloro-6-fluoro-3-iodo-8-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 1602969-55-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline, including the presence of chloro, fluoro, and iodo substituents, as well as the methyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.

The significance of this compound lies in its versatility as a building block for more complex molecular architectures. In recent years, there has been a growing interest in quinoline derivatives due to their demonstrated efficacy in treating various diseases, including infectious diseases, cancer, and neurological disorders. The introduction of halogen atoms into the quinoline core enhances the reactivity and binding affinity of the molecule, making it a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline as a lead compound. Studies have shown that the electron-withdrawing nature of the chloro and iodo substituents, combined with the electron-donating effect of the methyl group, can modulate the electronic properties of the quinoline ring. This modulation is crucial for optimizing interactions with biological targets such as enzymes and receptors.

One of the most promising applications of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline is in the development of antiviral and antibacterial agents. The fluoro substituent, in particular, has been shown to improve metabolic stability and bioavailability, which are critical factors for drug efficacy. Additionally, the iodo group provides a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in medicinal chemistry to introduce diverse structural motifs.

In vitro studies have demonstrated that derivatives of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline exhibit potent activity against various pathogens. For instance, modifications to the quinoline core have led to compounds with enhanced inhibitory effects on viral proteases and DNA polymerases. These findings are particularly relevant in light of emerging infectious diseases and the ongoing challenge of antibiotic resistance.

The synthesis of 4-Chloro-6-fluoro-3-iodo-8-methylquinoline involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions, alkylation, and cyclization processes. The use of advanced catalytic systems has improved the efficiency of these reactions, reducing both reaction times and environmental impact.

From a regulatory perspective, 4-Chloro-6-fluoro-3-iodo-8-methylquinoline must comply with Good Manufacturing Practices (GMP) to ensure its suitability for pharmaceutical applications. Quality control measures are essential to monitor impurities and by-products that may arise during synthesis. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the identity and purity of the compound.

The future prospects for 4-Chloro-6-fluoro-3-iodo-8-methylquinoline are promising, with ongoing research focused on expanding its therapeutic potential. Exploration into its role as a kinase inhibitor has shown encouraging results in preclinical models. Additionally, efforts are underway to develop more sustainable synthetic methodologies that align with green chemistry principles.

In conclusion,4-Chloro-octahydrophenanthrenesulfonic acid 1-methylethyl ester CAS No 1602969 55 0is a versatile compound with significant implications in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this molecule,4-chloromethyl-octahydrophenanthrenesulfonic acid 1-methylethyl ester CAS No 1602969 55 0is poised to play a crucial role in advancing drug discovery efforts worldwide.

1602969-55-0 (4-Chloro-6-fluoro-3-iodo-8-methylquinoline) Related Products

- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)

- 66552-40-7(2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate)

- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 116451-49-1(1-(2,2-Diethoxyethyl)-3-methoxyurea)

- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)

- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

- 35040-68-7(2,2-dimethyl-3-sulfanylpropanoic Acid)

- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)

- 2024300-94-3(methyl 2-sulfobutanoate)